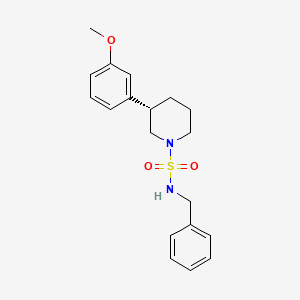
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide (EMBS) is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. EMBS is a sulfonamide derivative that has shown promising results in inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.
Mecanismo De Acción
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone remodeling. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. By inhibiting the activity of these enzymes, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide disrupts these physiological processes and can lead to therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, the inhibition of tumor cell growth, and the increase in bone density. 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has also been shown to have low toxicity and good stability in aqueous solutions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments, including its ability to inhibit carbonic anhydrase activity, its low toxicity, and its stability in aqueous solutions. However, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide also has some limitations, including its potential for off-target effects and the need for further studies to determine its efficacy in various disease models.
Direcciones Futuras
There are several future directions for research on 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide, including the development of new synthesis methods, the investigation of its potential for use in other diseases, and the exploration of its potential for use in combination with other drugs. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide in various disease models.
Métodos De Síntesis
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with ethyl isocyanate to form N-ethyl-N-(4-methylbenzyl)carbamoylamine. This intermediate is then reacted with 4-chlorosulfonyl-1H-pyrazole to yield 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been studied for its potential use in the treatment of various diseases, including glaucoma, cancer, and osteoporosis. In glaucoma, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to lower intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In cancer, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been studied for its ability to inhibit the growth of tumor cells by disrupting their carbonic anhydrase activity. In osteoporosis, 1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide has been shown to increase bone density by inhibiting the activity of carbonic anhydrase enzymes in bone cells.
Propiedades
IUPAC Name |
1-ethyl-N-[(4-methylphenyl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-16-10-13(9-14-16)19(17,18)15-8-12-6-4-11(2)5-7-12/h4-7,9-10,15H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRHTXAHMQOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)